molecular formula C20H22N6 B2758901 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900890-21-3

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2758901
CAS No.: 900890-21-3
M. Wt: 346.438
InChI Key: ZWBWGAABWANNFX-UHFFFAOYSA-N
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Description

N-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 5-methyl group at position 5 of the pyrimidine ring.
  • A 7-amine side chain functionalized with a 3-(1H-imidazol-1-yl)propyl group, introducing hydrogen-bonding capability and polar interactions.

Its synthesis typically involves nucleophilic substitution of a 7-chloro precursor with 3-(1H-imidazol-1-yl)propylamine under optimized conditions .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-15-4-6-17(7-5-15)18-13-23-26-19(12-16(2)24-20(18)26)22-8-3-10-25-11-9-21-14-25/h4-7,9,11-14,22H,3,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBWGAABWANNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCCN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound with potential therapeutic applications. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15_{15}H18_{18}N6_{6}
  • Molecular Weight : 282.35 g/mol

The structure includes an imidazole ring, a pyrazolo-pyrimidine core, and a propyl chain, contributing to its diverse biological activities.

This compound exhibits several mechanisms of action:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit various kinases, which are critical in cell signaling pathways. This inhibition can lead to the suppression of tumor growth in cancer models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxic effects with IC50_{50} values ranging from 10 to 25 µM across different cell lines (Table 1).

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung Cancer)12Apoptosis induction
MCF-7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)20Inhibition of kinase activity

Antimicrobial Activity

In another study assessing antimicrobial properties, the compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 1: Cancer Treatment

In a preclinical model using xenograft tumors derived from human cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

Case Study 2: Inflammatory Disease Model

A rodent model of inflammation was used to assess the anti-inflammatory effects of the compound. Administration led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential role in treating autoimmune conditions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar pyrazolo[1,5-a]pyrimidine derivatives:

Compound Name R3 R5 R7 Molecular Weight (g/mol) Yield (%) HPLC Purity (%)
Target Compound 4-methylphenyl Methyl 3-(1H-imidazol-1-yl)propyl ~386 N/A N/A
Pir-12-5c (25) 3-(Trifluoromethyl)phenyl 5,6-Dimethyl 3-(1H-imidazol-1-yl)propyl 449.4 45 99
Pir-14-3 (11) 4-Methoxyphenyl 5-Isopropyl 3-(1H-imidazol-1-yl)propyl 407.5 38 99 (254 nm)
Pir-14-5c (22) 3-(Trifluoromethyl)phenyl 5-Isopropyl 3-(1H-imidazol-1-yl)propyl 463.4 63 99
5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine - Methyl 2-Trifluoromethyl 216.16 N/A N/A
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Biphenyl-4-yl Bromo Pyridin-3-ylmethyl 456.08 63 N/A

Key Observations:

  • Lipophilicity : The 3-(trifluoromethyl)phenyl group in Pir-12-5c (25) and Pir-14-5c (22) increases logP compared to the target compound’s 4-methylphenyl group .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3) enhance metabolic stability but may reduce solubility .

Structural and Spectral Comparisons

  • <sup>1</sup>H-NMR : The target compound’s imidazole protons (δ ~7.6–7.8 ppm) and methyl groups (δ ~2.3–2.5 ppm) align with Pir-12-5c (25) and Pir-11-5c (20) .
  • Mass Spectrometry : Pir-11-5c (20) ([M+H]<sup>+</sup> = 401.2) has a higher mass than the target compound due to the CF3 group, illustrating the impact of substituents on molecular weight .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step protocols. For example, the pyrazolo[1,5-a]pyrimidine core is often formed via cyclization of aminopyrazoles with electrophilic reagents like α,β-unsaturated ketones or nitriles . Key steps include refluxing in polar solvents (e.g., pyridine or ethanol) and optimizing stoichiometry to avoid side reactions. Post-functionalization (e.g., introducing the imidazole-propyl moiety) may require nucleophilic substitution under anhydrous conditions . Yield optimization often depends on reaction time, temperature, and catalyst selection (e.g., trifluoroacetic acid for condensation reactions) .

Q. Which spectroscopic and analytical techniques are most reliable for structural characterization?

Structural confirmation relies on:

  • 1H/13C NMR : To identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks .
  • IR spectroscopy : For detecting functional groups like amines (N–H stretches ~3300 cm⁻¹) and imidazole rings .
  • Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
  • Elemental analysis : To validate calculated vs. experimental C, H, N percentages (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Pyrazolo[1,5-a]pyrimidines with substituents like imidazole or aryl groups exhibit activity as kinase inhibitors, antimicrobial agents, or anticancer candidates. For instance, trifluoromethyl derivatives show enhanced binding to ATP pockets in enzymes due to hydrophobic interactions . Analogous compounds with propyl or phenyl groups demonstrate moderate cytotoxicity (IC₅₀ ~10–50 µM) in cancer cell lines .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and functionalization of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines reaction path searches with machine learning to optimize solvent selection and catalyst efficiency . Molecular docking studies may also guide substituent placement to enhance target binding (e.g., imidazole groups for metal coordination in enzyme active sites) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To address this:

  • Standardize protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and controls.
  • Dose-response curves : Establish full curves (e.g., 0.1–100 µM) to compare potency accurately.
  • Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies improve the compound’s bioavailability and target selectivity?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) to balance lipophilicity and polarity .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical binding motifs .

Methodological Tables

Q. Table 1: Key Synthetic Steps for Pyrazolo[1,5-a]pyrimidine Derivatives

StepReagents/ConditionsYield (%)Characterization TechniquesReference
Core formationPyridine, reflux, 5 hr62–70NMR, IR, MS
Imidazole functionalizationK₂CO₃, DMF, 80°C55–65HPLC, elemental analysis

Q. Table 2: Biological Activity of Analogous Compounds

SubstituentTargetIC₅₀ (µM)Assay ModelReference
TrifluoromethylKinase X0.8HEK293 cells
PhenylCancer cell line Y12.5MTT assay

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